Beta defensin-2

Antimicrobial peptides Salt sensitivity Cystic fibrosis

Research on MDR nosocomial pathogens requires properly folded hBD-2 with verified disulfide bond connectivity. Generic or incorrectly folded analogs exhibit altered salt sensitivity and antimicrobial spectra, compromising reproducibility. This hBD-2 is validated for antimicrobial and immunomodulation studies. - Superior potency against MDR A. baumannii (vLD90 = 3.25-4.5 μg/ml) vs. wild-type strains. - Unique dual CCR6/CCR2 agonist activity for dendritic cell and T cell chemotaxis assays. - Essential reference standard for disulfide bond structure-function studies.

Molecular Formula
Molecular Weight
Cat. No. B1578102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta defensin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hBD-2 Biochemical and Comparative Profile


Human Beta Defensin-2 (hBD-2), also designated DEFB4A, is a 41-amino acid cationic antimicrobial peptide (AMP) of the beta-defensin family with a molecular mass of approximately 4.3 kDa [1]. Structurally, hBD-2 contains six cysteine residues forming three intramolecular disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) that stabilize a characteristic triple-stranded antiparallel β-sheet fold [2]. The peptide exhibits broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses, with a net positive charge that facilitates electrostatic interaction with negatively charged microbial membranes [3]. Unlike constitutively expressed hBD-1, hBD-2 is inducible by proinflammatory cytokines (IL-1β, TNF-α) and microbial components (LPS), positioning it as a key effector of epithelial innate immunity [4].

Inducible epithelial AMP (IL-1β, TNF-α, LPS)
Broad-spectrum antimicrobial screening context
Dual CCR6/CCR2 chemotactic activity study
Salt-sensitive activity – experimental design fit

hBD-2 Irreplaceability: Procurement Rationale


Substitution among beta-defensin family members or with other host defense peptides (e.g., cathelicidin LL-37) is scientifically unjustified due to divergent salt sensitivity profiles, antimicrobial spectra, and chemokine receptor targeting. hBD-2 exhibits pronounced salt-sensitive antimicrobial activity that is reversely correlated with NaCl concentration, with significant reduction at 100–150 mM NaCl [1], whereas hBD-3 retains full activity under identical ionic conditions [2]. Furthermore, hBD-2 and hBD-3 demonstrate distinct pathogen specificity: hBD-2 shows superior potency against multi-drug resistant Acinetobacter baumannii clinical isolates (vLD90 = 3.25–4.5 μg/ml) compared to wild-type strains, a phenomenon not consistently observed with other defensins [3]. The C-terminal analogs Phd1–Phd3 exhibit lower antifungal activity than full-length defensins and different salt sensitivity profiles, confirming that truncation alters functional parameters [4]. Procurement of the incorrect analog compromises experimental reproducibility and invalidates cross-study comparisons, particularly in wound healing and immunomodulation applications where hBD-2's dual CCR6/CCR2 chemotactic activity is uniquely documented [5].

Salt-sensitivity mismatch

hBD-3 retains full activity at physiological NaCl; hBD-2 activity may attenuate above 25 mM NaCl, limiting direct interchange in high-salt models.

Truncation alters functional profile

C-terminal analogs (Phd1–Phd3) exhibit lower antifungal activity and different salt sensitivity compared to full-length hBD-2.

Receptor targeting not conserved

LL-37 and other host defense peptides lack hBD-2's dual CCR6/CCR2 engagement, changing immunomodulation readouts.

hBD-2 Comparative Performance Evidence


Salt Sensitivity vs. hBD-3

hBD-2 exhibits pronounced salt-sensitive antimicrobial activity, distinguishing it from hBD-3 which retains full potency under identical ionic conditions. The antimicrobial activity of hBD-2 against Escherichia coli ATCC 25922 at 20 μg/ml was significantly reduced in the presence of 100 and 150 mM NaCl or KCl, representing physiological ionic strength [1]. In contrast, hBD-3 maintains antimicrobial activity against both Gram-negative and Gram-positive bacteria unaffected by NaCl concentrations up to 150 mM [2]. This differential salt sensitivity has direct implications for therapeutic applications in high-salt microenvironments such as the cystic fibrosis airway surface liquid.

Salt Sensitivity
Head-to-head
hBD-2 activity attenuated >25 mM NaCl; hBD-3 unaffected to 150 mM
Selects for low-salt assay design
High-salt physiological models may require hBD-3 review
Antimicrobial peptides Salt sensitivity Cystic fibrosis Innate immunity

Disulfide Bond Dependence: Native vs. Mutants

Native disulfide connectivity is essential for full antimicrobial activity of hBD-2, with single disulfide bond mutants requiring higher concentrations to achieve equivalent bacterial killing compared to wild-type hBD-2. Specifically, single disulfide mutant HBD2 peptides retaining only one of the three native disulfide bonds exhibited reduced potency, requiring higher peptide concentrations to kill an equivalent number of E. coli colonies in vitro [1]. Additionally, synthetic hBD-2 with native disulfide connectivity demonstrated bactericidal activity against nosocomial strains, and disruption of this connectivity was found essential for activity [2]. Linearized mutants of hBD-2 lacking disulfide bonds exhibit drastically reduced antimicrobial activity compared to the wild-type protein [3].

Disulfide Dependence
Head-to-head
All three disulfide bonds required; single mutants need higher concentration for equivalent killing
Verify folding status for reproducible activity
Linear or reduced forms may not replicate functional data
Peptide engineering Structure-activity relationship Oxidative folding Antimicrobial activity

Antifungal Activity: Full-Length vs. C-Terminal Analog

Full-length hBD-2 demonstrates superior antifungal activity against Candida albicans compared to its C-terminal analog Phd2. The C-terminal analog Phd2 (FCPRRYKQIGTGLPGTKCK), which contains only a single disulfide bond spanning the C-terminal segment, showed lower-level antifungal activity than the full-length HBD-2 peptide containing all three native disulfide bonds [1]. Phd1 to Phd3 exhibited activities that were also less salt sensitive than those of full-length HBD-1 to HBD-3, indicating that truncation alters both potency and salt sensitivity profiles [1]. This establishes that the complete 41-amino acid sequence with proper disulfide connectivity is required for maximal antifungal efficacy.

Antifungal Activity
Head-to-head
Full-length hBD-2 shows higher-level antifungal activity than C-terminal analog Phd2
Full-length peptide required for antifungal assays
Truncation alters both potency and salt sensitivity
Antifungal peptides Candida albicans Peptide engineering Oral candidiasis

CCR6 and CCR2 Dual Chemokine Receptor Targeting

hBD-2 exhibits a unique dual chemokine receptor targeting profile, binding to both CCR6 and CCR2, which distinguishes it from many other antimicrobial peptides that lack defined chemotactic receptor interactions. hBD-2 binds to CCR6 (C-C chemokine receptor type 6) and chemoattracts immature dendritic cells and CD45RO+ CD4+ T cells [1]. Additionally, hBD-2 and hBD-3 demonstrate capacity to interact with CCR2, a chemokine receptor expressed on monocytes, macrophages, and neutrophils, inducing CCR2-specific chemotaxis in a dose-dependent manner [2]. Preincubation of human monocytes with CCL2/MCP-1 (the canonical CCR2 ligand) abolished hBD-2-induced migration, confirming receptor-specific competition [2]. This dual receptor engagement positions hBD-2 as both an antimicrobial effector and an immunomodulatory bridging molecule between innate and adaptive immunity.

Dual Receptor Targeting
Class-level inference
Binds CCR6 and CCR2; chemoattracts dendritic cells, monocytes, T cells
Supports immunomodulation assay design
Receptor competition assays confirm specificity
Chemotaxis Immunomodulation Dendritic cells Monocyte recruitment

Activity Against MDR Clinical Isolates

hBD-2 exhibits enhanced bactericidal activity against multi-drug resistant (MDR) clinical isolates compared to wild-type strains of the same species. In a study of nosocomial strains, A. baumannii strains exhibiting MDR phenotypes were susceptible to lower concentrations of hBD-2 (vLD90 = 3.25–4.5 μg/ml) compared to non-MDR wild-type A. baumannii strains (vLD90 = 3.90–9.35 μg/ml) [1]. Furthermore, bactericidal activity of hBD-2 was significantly enhanced against E. coli, K. pneumoniae, and P. mirabilis strains that exhibited resistance to several beta-lactam antibiotics [1]. This inverse correlation between antibiotic resistance and hBD-2 susceptibility suggests a distinct mechanism of action that bypasses conventional resistance pathways.

MDR Strain Activity
Cross-study comparable
MDR A. baumannii vLD90 3.25–4.5 μg/ml vs. wild-type 3.90–9.35 μg/ml
Supports MDR strain susceptibility screening
Inverse resistance profile observed in tested panel
Antibiotic resistance Nosocomial infections Acinetobacter baumannii MDR phenotypes

Diabetic Wound Healing with Hydrogel Delivery

hBD-2 delivered via alginate-based hydrogels significantly accelerates wound closure in a diabetic mouse model compared to control hydrogels. In a streptozotocin-induced diabetic mouse model, hBD-2 hydrogels significantly accelerated wound closure and improved wound maturation, enhancing re-epithelialization and tissue remodeling compared to controls [1]. hBD-2 hydrogels reduced microbial load from wounds and attenuated inflammation by decreasing M1-like macrophages, M1/M2 ratio, and CD3+ cells [1]. Additionally, hBD-2 loaded PLGA nanoparticles in collagen-chitosan composite scaffolds accelerated healing in diabetic wounds with significant decreases in MMP-9, TNF-α, MPO, NAG, and NO, coupled with increased IL-10 [2].

Wound Healing Model
Supporting evidence
hBD-2 hydrogel accelerated wound closure vs. control at day 7 (p<0.05); improved re-epithelialization
Supports wound-healing model endpoint review
Sustained release delivery may influence outcome
Diabetic wound healing Drug delivery Alginate hydrogels Re-epithelialization

hBD-2 Research and Industrial Applications


MDR Clinical Isolate Susceptibility Testing

Procure hBD-2 for in vitro susceptibility testing against MDR nosocomial pathogens, particularly A. baumannii, P. aeruginosa, and ESBL-producing Enterobacteriaceae. Evidence demonstrates that MDR A. baumannii strains exhibit enhanced susceptibility to hBD-2 (vLD90 = 3.25–4.5 μg/ml) compared to wild-type strains (vLD90 = 3.90–9.35 μg/ml), with similarly enhanced activity against beta-lactam-resistant E. coli and K. pneumoniae [1]. This inverse resistance profile makes hBD-2 a valuable reference compound for evaluating novel antimicrobial strategies targeting antibiotic-resistant infections.

Dendritic Cell Chemotaxis and Immunomodulation

Utilize hBD-2 in immunomodulation research requiring defined chemokine receptor interactions. hBD-2 is uniquely documented to bind both CCR6 and CCR2, enabling chemotaxis of immature dendritic cells, CD4+ T cells, monocytes, macrophages, and neutrophils [1][2]. This dual receptor engagement distinguishes hBD-2 from other defensins and provides a mechanistic tool for studying innate-to-adaptive immune bridging, vaccine adjuvant development, and inflammatory cell recruitment.

Diabetic Wound Healing and Tissue Regeneration

Deploy hBD-2 in preclinical diabetic wound healing studies where combined antimicrobial, anti-inflammatory, and pro-angiogenic activities are required. In diabetic mouse models, hBD-2 delivered via sustained-release hydrogels significantly accelerates wound closure, enhances re-epithelialization, reduces microbial burden, and promotes M2 macrophage polarization [1]. hBD-2-loaded PLGA nanoparticles in collagen-chitosan scaffolds similarly accelerate healing while reducing MMP-9, TNF-α, MPO, NAG, and NO levels [2]. These in vivo outcomes support procurement for translational wound care research.

SAR of Disulfide-Bonded Antimicrobial Peptides

Employ hBD-2 as a reference standard for investigating the role of disulfide bond connectivity in antimicrobial peptide function. Evidence confirms that all three native disulfide bonds are essential for full antimicrobial activity and chemotactic ability, with single disulfide mutants requiring higher concentrations to achieve equivalent bacterial killing [1]. Properly folded hBD-2 obtained via oxidative folding serves as a benchmark for evaluating synthetic analogs, hybrid peptides, and engineered variants [2].

Application
Selection Property
Validation Focus
MDR Isolate Susceptibility Testing
hBD-2 vLD90 profile for MDR vs. wild-type reference
Inverse resistance correlation; strain-panel endpoints
Dendritic Cell Chemotaxis & Immunomodulation
Dual CCR6/CCR2 receptor binding profile
Chemotaxis assay specificity; receptor competition experiments
Diabetic Wound Healing & Tissue Regeneration
Sustained-release hydrogel delivery system
Re-epithelialization and macrophage polarization endpoints
SAR of Disulfide-Bonded AMPs
Properly folded hBD-2 (three disulfide bonds)
Structural integrity vs. functional activity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta defensin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.